Laropiprant

DP1 receptor binding prostanoid pharmacology receptor affinity

Select Laropiprant (MK-0524) as your DP1 reference antagonist for rigorous receptor pharmacology studies. This compound combines sub-nanomolar DP1 binding affinity (Ki = 0.57 nM) with >1,000-fold selectivity over DP2, and ≥5.2-fold selectivity over TP, ensuring clean DP1-specific signaling readouts without confounding DP2 or TP activity. Unlike dual antagonists (Vidupiprant) or TP-biased ligands (L-888607), Laropiprant also exhibits unique inverse agonism and pharmacochaperone activity (increasing DP1 surface expression by 50%), making it the definitive tool for investigations of DP1 constitutive activity, receptor trafficking, and long-term signaling adaptation. Withdrawn from clinical use, it is now exclusively available as a research reagent.

Molecular Formula C21H19ClFNO4S
Molecular Weight 435.9 g/mol
CAS No. 571170-77-9
Cat. No. B1674511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaropiprant
CAS571170-77-9
Synonyms(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta(b)indol-3-yl acetic acid
laropiprant
MK-0524
Molecular FormulaC21H19ClFNO4S
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F
InChIInChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1
InChIKeyNXFFJDQHYLNEJK-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Laropiprant (MK-0524) Procurement Baseline: DP1 Antagonist Class and Key Characteristics


Laropiprant (CAS 571170-77-9, also known as MK-0524) is a small-molecule antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1) [1]. Developed by Merck, it was approved in 2008 in combination with extended-release niacin for dyslipidemia, though later withdrawn from clinical use after the HPS2-THRIVE trial [2]. The compound is now utilized exclusively as a research tool for DP1 receptor pharmacology. Laropiprant exhibits high potency (Ki = 0.57 nM for DP1) and exceptional selectivity (>1,000-fold over DP2) . It is orally bioavailable, with a terminal half-life of 12–18 hours, and demonstrates inverse agonist and pharmacochaperone activity at the DP1 receptor [3][4].

Why Laropiprant (MK-0524) Cannot Be Interchanged with Generic DP1 Antagonists


DP1 receptor antagonists exhibit substantial variation in potency, selectivity profile, and functional pharmacology that precludes simple substitution in research applications. Laropiprant (MK-0524) combines sub-nanomolar DP1 binding affinity (Ki = 0.57 nM) with >1,000-fold selectivity over DP2 and ≥5.2-fold selectivity over the thromboxane A2 receptor TP . In contrast, alternative DP1 antagonists such as L-888607 Racemate display reversed selectivity (8-fold preference for TP over DP1) [1], while dual antagonists like Vidupiprant (AMG 853) intentionally target both DP1 and DP2 [2]. Furthermore, Laropiprant exhibits unique inverse agonist and pharmacochaperone activity—reducing basal cAMP production and increasing DP1 cell surface expression by 50%—properties not universally shared across the class [3]. For experiments requiring clean DP1-specific pharmacology without confounding DP2 or TP activity, substitution with a less selective antagonist will yield fundamentally different results.

Laropiprant Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Functional Pharmacology


DP1 Binding Potency: Laropiprant vs. Legacy and Investigational DP1 Antagonists

Laropiprant demonstrates sub-nanomolar binding affinity for the human DP1 receptor (Ki = 0.57 nM) [1]. This represents a 232-fold improvement in potency compared to the classical DP1 antagonist L-888607 Racemate (Ki = 132 nM) [2]. Laropiprant also shows comparable potency to the most advanced preclinical DP1 antagonist compound 1h (Ki = 0.43 nM) [3] and Asapiprant (Ki = 0.44 nM) [4], while exceeding the potency of S-5751 (Ki = 1.6 nM) by approximately 2.8-fold.

DP1 receptor binding prostanoid pharmacology receptor affinity

DP1 Selectivity Profile: Laropiprant vs. L-888607 Racemate and Dual Antagonists

Laropiprant exhibits >1,000-fold selectivity for DP1 over DP2 (DP1 Ki = 0.57 nM; DP2 Ki = 0.75 μM) and ≥5.2-fold selectivity over the thromboxane A2 receptor TP (TP Ki = 2.95 nM) . This selectivity profile sharply contrasts with L-888607 Racemate, which is 8-fold more potent at TP (Ki = 17 nM) than at DP1 (Ki = 132 nM)—a reversed selectivity that compromises its utility as a DP1-selective tool [1]. Laropiprant's profile also differs fundamentally from dual antagonists like Vidupiprant (AMG 853), which potently antagonizes both DP1 (IC50 = 4 nM in buffer; 35 nM in human plasma) and DP2 (IC50 = 3 nM in buffer; 8 nM in human plasma) [2].

receptor selectivity off-target activity DP2 receptor TP receptor

Inverse Agonist and Pharmacochaperone Activity: Functional Differentiation from Neutral Antagonists

Laropiprant (MK-0524) functions as an inverse agonist at the DP1 receptor, decreasing basal intracellular cAMP levels in HEK293 cells expressing DP1—an effect not observed with neutral antagonists [1]. Additionally, Laropiprant acts as a pharmacochaperone, promoting DP1 cell surface expression time-dependently. Treatment with MK-0524 increased cell surface DP1 by 50% compared to vehicle control after 24 hours [1]. In contrast, the endogenous agonist PGD2 induced internalization of 75% of cell surface DP1 over the same period [1]. This pharmacochaperone activity was inhibited by Brefeldin A, confirming dependence on ER-Golgi transport [1]. Such functional properties are not documented for most comparator DP1 antagonists, including L-888607, S-5751, or compound 1h.

inverse agonism pharmacochaperone receptor trafficking cAMP signaling

Clinical Flushing Reduction: ER Niacin/Laropiprant vs. Niacin ER Alone

In a randomized, double-blind clinical trial of 332 Asian patients with dyslipidemia, the combination of extended-release niacin with Laropiprant (ERN/LRPT 1 g/20 mg) significantly reduced flushing compared to extended-release niacin alone (N-ER 1 g) during the first week of therapy [1]. Moderate or greater flushing (Global Flushing Severity Score ≥4) occurred in 23.8% of patients receiving ERN/LRPT versus 50.0% of patients receiving N-ER (p < 0.001) [1]. This 52.4% relative reduction in moderate-to-severe flushing provides direct clinical evidence of Laropiprant's ability to antagonize niacin-induced DP1-mediated vasodilation.

niacin-induced flushing DP1 antagonism vasodilation tolerability

Human Pharmacokinetic Profile: Rapid Oral Absorption and 12–18 Hour Half-Life

Laropiprant exhibits predictable, dose-proportional pharmacokinetics following oral administration in humans, with rapid absorption (Tmax = 0.8–2.0 hours) and a terminal elimination half-life of 12–18 hours [1]. Food does not affect Laropiprant pharmacokinetics [1]. Single oral doses of 6 mg and higher effectively suppress PGD2-induced cAMP accumulation in platelets ex vivo, confirming target engagement [1]. This well-characterized human PK profile distinguishes Laropiprant from many preclinical DP1 antagonists (e.g., compound 1h, S-5751) for which human oral PK data are absent or limited.

oral bioavailability pharmacokinetics Tmax half-life

Functional Potency in Human Platelets: cAMP Inhibition in Washed Platelets vs. Platelet-Rich Plasma

Laropiprant potently inhibits PGD2-induced cAMP accumulation in human platelets, with IC50 values of 0.09 nM in washed platelets and 4 nM in platelet-rich plasma (PRP) [1]. The 44-fold difference in potency between washed platelets and PRP reflects plasma protein binding, which reduces free drug concentration. For comparison, the investigational DP1 antagonist compound 1h exhibits an IC50 of 2.5 nM in a DP1 functional cAMP assay [2], while S-5751 shows in vivo efficacy in guinea pig models (ED50 = 0.099 mg/kg for blocking PGD2-induced conjunctival plasma exudation) but lacks direct human platelet cAMP inhibition data .

platelet cAMP functional antagonism PGD2 signaling ex vivo assay

Laropiprant Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


DP1 Receptor Binding and Selectivity Profiling

Use Laropiprant as a high-affinity, highly selective DP1 reference antagonist in radioligand binding competition assays (Ki = 0.57 nM for DP1; >1,000-fold selective over DP2). Its well-characterized selectivity profile against TP (Ki = 2.95 nM) and other prostanoid receptors (EP1–4, FP, IP ≥ 2.95 nM) makes it suitable for defining DP1-specific pharmacology in receptor panels, unlike L-888607 (reversed TP selectivity) or dual antagonists (Vidupiprant). [1][2]

In Vivo Studies of DP1-Mediated Vasodilation and Flushing

Employ Laropiprant in rodent or human pharmacodynamic models to block DP1-mediated vasodilation. Clinical evidence demonstrates that Laropiprant (20 mg co-administered with 1 g ER niacin) reduces moderate-to-severe flushing by 52.4% relative to niacin alone (p < 0.001) [1]. The compound's human PK parameters (Tmax = 0.8–2.0 h; t½ = 12–18 h; food-independent absorption) support convenient once-daily oral dosing in preclinical in vivo protocols [2].

DP1 Receptor Trafficking and Inverse Agonism Studies

Utilize Laropiprant in experiments examining DP1 receptor constitutive activity, internalization, and chaperone-mediated trafficking. Laropiprant uniquely reduces basal cAMP (inverse agonism) and increases DP1 cell surface expression by 50% after 24 h treatment in HEK293 cells, a pharmacochaperone effect not reported for neutral DP1 antagonists [1]. This functional profile is essential for studies of DP1 receptor regulation and long-term signaling adaptation.

Ex Vivo Platelet Functional Assays

Apply Laropiprant as a potent DP1 antagonist in human washed platelet assays (cAMP inhibition IC50 = 0.09 nM) or platelet-rich plasma (IC50 = 4 nM) to interrogate PGD2 signaling in primary human cells [1][2]. The compound's validated functional potency in human platelets exceeds that of many comparator DP1 antagonists and provides a robust ex vivo system for studying DP1-mediated platelet responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laropiprant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.